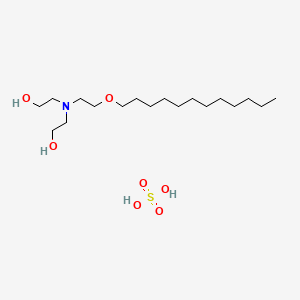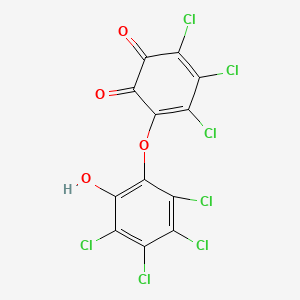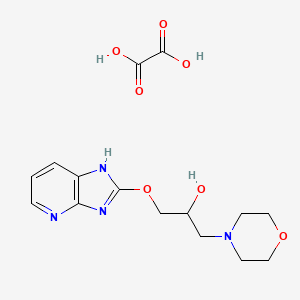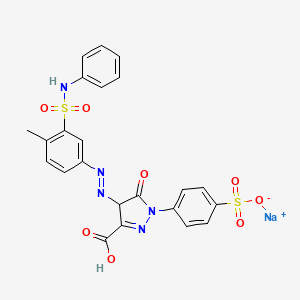
Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-ジヒドロ-4-((4-メチル-3-((フェニルアミノ)スルホニル)フェニル)アゾ)-5-オキソ-1-(4-スルホナトフェニル)-1H-ピラゾール-3-カルボン酸ナトリウムは、様々な科学分野において幅広い用途を持つ複雑な有機化合物です。この化合物は、アゾ、スルホニル、カルボキシレートなどの複数の官能基を含む複雑な構造が特徴です。これらの官能基は、その独特の化学的性質と反応性に寄与しています。
準備方法
合成経路と反応条件
4,5-ジヒドロ-4-((4-メチル-3-((フェニルアミノ)スルホニル)フェニル)アゾ)-5-オキソ-1-(4-スルホナトフェニル)-1H-ピラゾール-3-カルボン酸ナトリウムの合成は、通常、中間体の形成を含む複数のステップを伴います。このプロセスは、通常、ジアゾ化反応によるアゾ化合物の合成から始まり、続いて適切な芳香族化合物とのカップリングが行われます。最終生成物は、制御された条件下でのスルホン化とカルボキシル化反応によって得られます。
工業生産方法
工業的な環境では、この化合物の生産は、高い収率と純度を確保するために最適化された反応条件を使用してスケールアップされます。このプロセスには、大型反応器の使用、正確な温度制御、結晶化やクロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応の分析
反応の種類
4,5-ジヒドロ-4-((4-メチル-3-((フェニルアミノ)スルホニル)フェニル)アゾ)-5-オキソ-1-(4-スルホナトフェニル)-1H-ピラゾール-3-カルボン酸ナトリウムは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、使用される酸化剤に応じて、異なる生成物を形成するように酸化することができます。
還元: 還元反応は、アゾ結合を切断し、アミンの形成につながります。
置換: スルホニル基とカルボキシレート基は、置換反応に関与し、誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核試薬が含まれます。これらの反応は、通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます。
主要な生成物
これらの反応から形成される主要な生成物には、様々な誘導体が含まれており、官能基が修飾されており、他の用途にさらに利用できます。
科学研究の用途
4,5-ジヒドロ-4-((4-メチル-3-((フェニルアミノ)スルホニル)フェニル)アゾ)-5-オキソ-1-(4-スルホナトフェニル)-1H-ピラゾール-3-カルボン酸ナトリウムは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、より複雑な分子の合成の前駆体として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探求するために、研究が進められています。
産業: 染料、顔料、その他の工業用化学品の製造に使用されます。
科学的研究の応用
Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
4,5-ジヒドロ-4-((4-メチル-3-((フェニルアミノ)スルホニル)フェニル)アゾ)-5-オキソ-1-(4-スルホナトフェニル)-1H-ピラゾール-3-カルボン酸ナトリウムの作用機序は、特定の分子標的と経路との相互作用を伴います。アゾ基は、生物学的分子と相互作用する可能性のあるアミンを形成するように還元される可能性があります。スルホニル基とカルボキシレート基も様々な生化学反応に関与し、化合物の全体的な活性に貢献します。
類似の化合物との比較
類似の化合物
4,5-ジヒドロ-4-((4-メチル-3-((フェニルアミノ)スルホニル)フェニル)アゾ)-5-オキソ-1-(4-スルホナトフェニル)-1H-ピラゾール-3-カルボン酸ナトリウム: この化合物は、その特定の官能基と構造のためにユニークです。
その他のアゾ化合物: 類似の化合物には、アゾ基を共有するが、全体的な構造と特性が異なる他のアゾ染料や顔料が含まれます。
ユニークさ
4,5-ジヒドロ-4-((4-メチル-3-((フェニルアミノ)スルホニル)フェニル)アゾ)-5-オキソ-1-(4-スルホナトフェニル)-1H-ピラゾール-3-カルボン酸ナトリウムのユニークさは、特定の化学的および生物学的特性を与える官能基の組み合わせにあります。これは、研究や産業における様々な用途にとって価値のある化合物です。
類似化合物との比較
Similar Compounds
Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate: This compound is unique due to its specific functional groups and structure.
Other Azo Compounds: Similar compounds include other azo dyes and pigments, which share the azo functional group but differ in their overall structure and properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which impart specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
97635-28-4 |
|---|---|
分子式 |
C23H18N5NaO8S2 |
分子量 |
579.5 g/mol |
IUPAC名 |
sodium;4-[3-carboxy-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H19N5O8S2.Na/c1-14-7-8-16(13-19(14)37(32,33)27-15-5-3-2-4-6-15)24-25-20-21(23(30)31)26-28(22(20)29)17-9-11-18(12-10-17)38(34,35)36;/h2-13,20,27H,1H3,(H,30,31)(H,34,35,36);/q;+1/p-1 |
InChIキー |
SJUGYRHPANIKKG-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


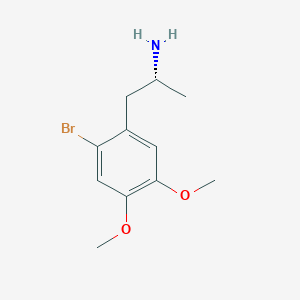
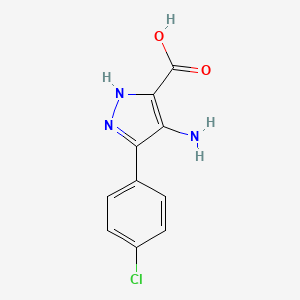



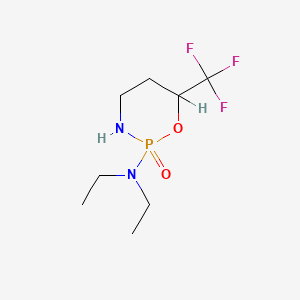
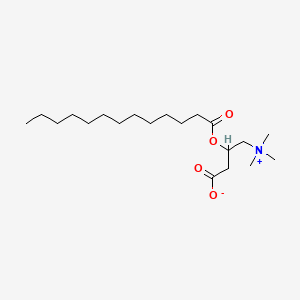
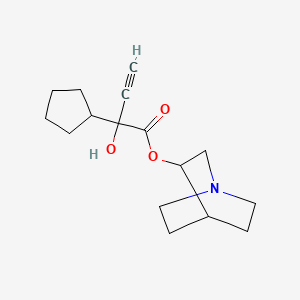
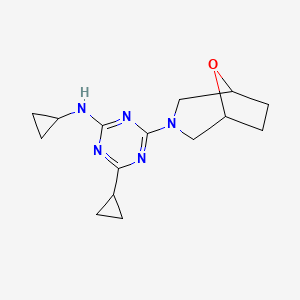
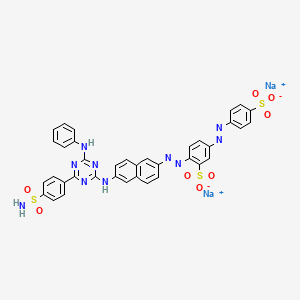
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
